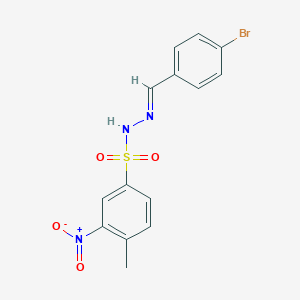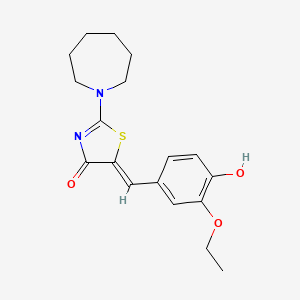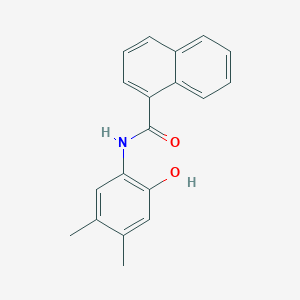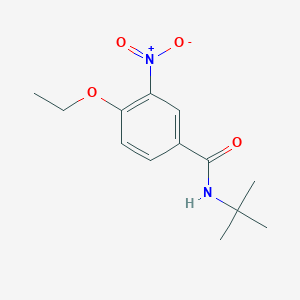
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is a compound that belongs to the class of sulfonohydrazides. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is not fully understood. However, it is believed to act by binding to metal ions or forming metal complexes, which can then interact with biomolecules such as DNA and proteins. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, its potential as a fluorescent probe for the detection of other metal ions could also be investigated. Finally, its mechanism of action could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a compound with unique properties and potential applications in various scientific research fields. Its easy synthesis, stability, and low cost make it an attractive compound for lab experiments. Its potential as a photosensitizer, ligand, and fluorescent probe, as well as its mechanism of action, should be further investigated to fully understand its potential applications.
合成法
The synthesis of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide involves the reaction of 4-bromobenzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and high purity after purification by recrystallization.
科学的研究の応用
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, it has been investigated for its potential use as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-10-2-7-13(8-14(10)18(19)20)23(21,22)17-16-9-11-3-5-12(15)6-4-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPEZHZRRXXKZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)

![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)


![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)


